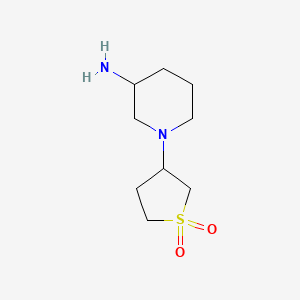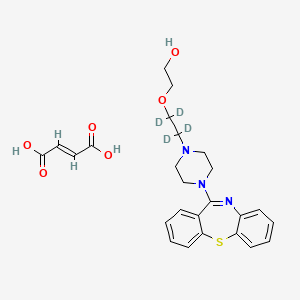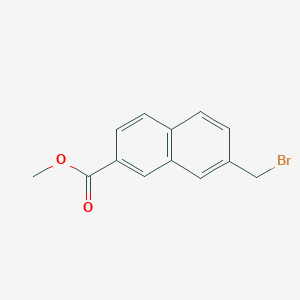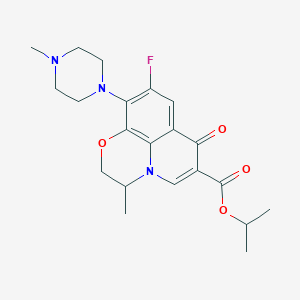
Hydroxymethyl Clenbuterol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxymethyl Clenbuterol-d6 is a deuterated analog of Hydroxymethyl Clenbuterol. This compound is primarily used as an internal standard in analytical chemistry and biochemical research. The incorporation of deuterium atoms in place of hydrogen enhances the compound’s stability under analytical conditions and facilitates differentiation between the analyte and the internal standard .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Clenbuterol-d6 involves the introduction of deuterium atoms into the Hydroxymethyl Clenbuterol molecule. This process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using deuterium gas or deuterated solvents.
Purification: The crude product is purified using techniques such as chromatography to obtain high-purity this compound.
化学反応の分析
Hydroxymethyl Clenbuterol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines.
科学的研究の応用
Hydroxymethyl Clenbuterol-d6 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard for the precise quantification and detection of Clenbuterol residues in biological matrices via techniques such as liquid chromatography-mass spectrometry (LC-MS).
Biochemical Research: The compound aids in the elucidation of complex biochemical processes and mechanisms by enabling accurate quantification and analysis.
Pharmaceutical Research: This compound is used in the development and testing of new drugs, particularly in studying the metabolic pathways and environmental fate of Clenbuterol.
作用機序
Hydroxymethyl Clenbuterol-d6, like its non-deuterated counterpart, acts as a Beta (2) agonist. It stimulates adenylyl cyclase activity, leading to the production of cyclic adenosine monophosphate (cAMP). This cascade results in the relaxation of smooth muscle in the bronchioles, making it effective as a bronchodilator .
類似化合物との比較
Hydroxymethyl Clenbuterol-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise differentiation in analytical studies. Similar compounds include:
Hydroxymethyl Clenbuterol: The non-deuterated analog used for similar purposes but lacks the enhanced stability provided by deuterium.
Clenbuterol: A Beta (2) agonist used as a bronchodilator in asthma treatment.
This compound stands out due to its specific application as an internal standard in analytical and biochemical research, providing more accurate and reliable results.
特性
分子式 |
C12H18Cl2N2O2 |
|---|---|
分子量 |
299.22 g/mol |
IUPAC名 |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3/i1D3,2D3 |
InChIキー |
BWURCANZQUYPLR-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
正規SMILES |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)


![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)





